

Application Note: In Vitro Pharmacological Profiling of 2-Chloro-N-methyl-benzenepropanamine

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Compound of Interest

Compound Name:	<i>Benzenepropanamine, 2-chloro-N-methyl-</i>
CAS No.:	103273-66-1
Cat. No.:	B7843673

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Introduction & Scope

2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) is a secondary aralkylamine structurally analogous to metabolites of selective norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) such as atomoxetine and nisoxetine.

In drug discovery, this compound serves as a critical Structure-Activity Relationship (SAR) probe.^[1] The presence of the chlorine atom at the ortho (2-) position of the phenyl ring, combined with the secondary amine tail, modulates lipophilicity and steric hindrance, potentially altering affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) compared to its unsubstituted or para-substituted analogs.

This guide provides a standardized, self-validating workflow to evaluate the compound's:

- Biocompatibility: Cytotoxicity limits (MTT Assay).

- Functional Pharmacology: Monoamine transporter inhibition (Fluorescence-based Uptake Assay).
- ADME Profiling: Metabolic stability in liver microsomes.

Safety & Handling (Critical)

- Hazard Class: Chlorinated amines are potential skin/eye irritants and may possess neuroactive properties.
- PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
- Containment: All weighing and stock preparation must occur within a Class II Fume Hood.
- Waste: Dispose of all liquid waste in halogenated solvent containers.

Module A: Compound Preparation

Before biological testing, the compound must be solubilized correctly to prevent precipitation in aqueous buffers.

Protocol A1: Stock Solution Generation

Objective: Create a stable 10 mM stock solution.

Parameter	Specification	Notes
Solvent	DMSO (Dimethyl sulfoxide), Anhydrous	Water is acceptable if the compound is the HCl salt, but DMSO is preferred for free bases.
Concentration	10 mM	Allows for 1000x dilution to reach 10 μ M final assay concentration (0.1% DMSO).
Storage	-20°C	Stable for 3 months. Avoid repeated freeze-thaw cycles.

Procedure:

- Weigh 1.83 mg of 2-chloro-N-methyl-benzenepropanamine (MW \approx 183.68 g/mol for free base; adjust if using HCl salt).
- Add 1.0 mL of anhydrous DMSO.
- Vortex for 30 seconds until fully dissolved.
- Sonicate for 5 minutes if visual particulates remain.

Module B: Cytotoxicity Profiling (The Safety Filter)

Rationale: To ensure that any reduction in neurotransmitter uptake (Module C) is due to specific transporter inhibition and not general cell death.

Protocol B1: MTT Cell Viability Assay

System: HEK293 cells (Parental or Transporter-transfected). Readout: Absorbance at 570 nm (Mitochondrial reductase activity).

Workflow:

- Seeding: Plate HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
- Treatment:
 - Remove media.[\[2\]](#)
 - Add 100 μ L fresh media containing the test compound at varying concentrations (0.1, 1, 10, 50, 100 μ M).
 - Vehicle Control: 0.5% DMSO (Max).
 - Positive Control: 10% DMSO (induces cell death).
- Incubation: 24 hours.

- Development:
 - Add 10 μ L MTT Reagent (5 mg/mL in PBS) to each well.
 - Incubate 3–4 hours until purple formazan crystals form.
 - Add 100 μ L Detergent Reagent (SDS-HCl or DMSO) to solubilize crystals.
- Measurement: Read OD at 570 nm.

Acceptance Criteria:

- If cell viability at 10 μ M is < 80% compared to Vehicle Control, the compound is considered cytotoxic, and functional data at this concentration is invalid.

Module C: Functional Pharmacology (The Target)

Rationale: This module determines if 2-chloro-N-methyl-benzenepropanamine acts as a reuptake inhibitor. We utilize a Fluorescence-Based Neurotransmitter Uptake Assay using the substrate mimetic ASP⁺ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). This avoids the use of radioactive ³H-neurotransmitters.^[1]

Mechanism:

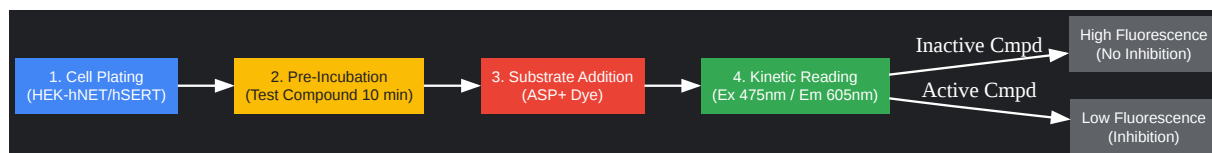
- Normal State: Transporters (NET/SERT) actively pump fluorescent ASP⁺ into the cell. Fluorescence increases.
- Inhibited State: Test compound blocks the transporter. ASP⁺ remains outside. Fluorescence is low (or quenched by extracellular masking dye).

Protocol C1: ASP⁺ Uptake Inhibition Assay

Materials:

- Cells: HEK293 stably expressing hNET (human Norepinephrine Transporter) or hSERT.
- Tracer: ASP⁺ (Fluorescent monoamine analog).
- Buffer: HBSS + 20 mM HEPES (pH 7.4).

Experimental Design (Graphviz Diagram):



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Caption: Logical flow of the fluorescence-based monoamine transporter uptake assay.

Step-by-Step Procedure:

- Preparation:
 - Plate cells (40,000/well) in Poly-D-Lysine coated black-wall 96-well plates. Allow to adhere overnight.
 - Replace media with 100 μ L Assay Buffer.
- Compound Addition:
 - Add 20 μ L of 2-chloro-N-methyl-benzenepropanamine (6x concentration) to wells.
 - Reference Inhibitor: Desipramine (for NET) or Fluoxetine (for SERT) at 10 μ M.
 - Incubate for 15 minutes at 37°C.
- Substrate Injection:
 - Add 20 μ L of ASP+ solution (Final concentration 2–5 μ M).
- Detection:
 - Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).
 - Mode: Kinetic.[2]

- Excitation/Emission: 475 nm / 605 nm.
- Duration: Read every 30 seconds for 15 minutes.

Data Analysis:

- Calculate the Slope (Rate of Uptake) of the linear portion of the fluorescence curve (RFU/min).
- % Inhibition =
- IC50 Determination: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic fit.

Module D: Metabolic Stability (ADME)

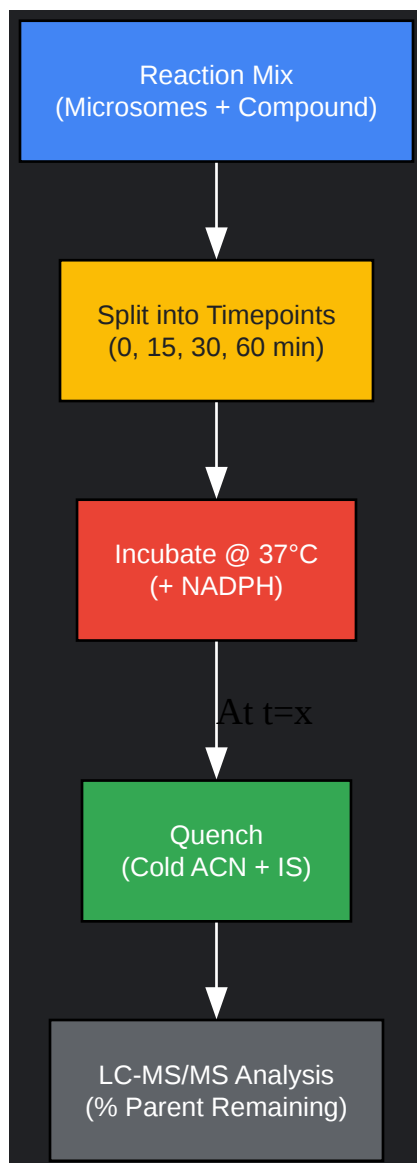
Rationale: The N-methyl and propyl chains are susceptible to metabolic degradation (N-demethylation, hydroxylation) by liver Cytochrome P450 enzymes.

Protocol D1: Microsomal Stability Assay

Materials:

- Enzyme: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
- Cofactor: NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
- Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow (Graphviz Diagram):



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Caption: Microsomal stability workflow to determine intrinsic clearance (CL_{int}).

Procedure:

- Pre-incubation: Mix Microsomes (0.5 mg/mL) and Test Compound (1 μM) in Phosphate Buffer (pH 7.4). Pre-warm to 37°C for 5 mins.
- Initiation: Add NADPH solution to start the reaction.
- Sampling: At T=0, 15, 30, and 60 minutes, remove 50 μL aliquots.

- Quenching: Immediately dispense aliquot into 150 μ L ice-cold Acetonitrile (stops reaction and precipitates proteins).
- Processing: Centrifuge at 4,000 rpm for 20 mins. Collect supernatant.
- Analysis: Inject supernatant into LC-MS/MS. Monitor the specific MRM transition for 2-chloro-N-methyl-benzenepropanamine (Parent).

Calculation:

- Plot $\ln(\% \text{ Parent Remaining})$ vs. Time.^{[3][4]}

- Slope (

) = Elimination rate constant.

- Half-life (

) =

.

- Intrinsic Clearance (

) =

.

References

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